molecular formula C24H27N5O B11241915 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11241915
M. Wt: 401.5 g/mol
InChI Key: YYTCOTARBXBWIM-UHFFFAOYSA-N
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Description

    Reagents: 2-chloro-6-methylpyrimidine, N-phenylamine

    Conditions: The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Reaction: The 2-chloro-6-methylpyrimidine reacts with N-phenylamine to form the pyrimidine ring with the desired substituents.

  • Step 3: Coupling Reaction

      Reagents: The piperazine derivative from Step 1, the pyrimidine derivative from Step 2

      Conditions: The coupling reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

      Reaction: The piperazine and pyrimidine derivatives are coupled to form the final compound.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic synthesis

    • Step 1: Synthesis of Piperazine Derivative

        Reagents: 3,5-dimethylbenzoyl chloride, piperazine

        Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

        Reaction: The piperazine reacts with 3,5-dimethylbenzoyl chloride to form the 3,5-dimethylbenzoyl piperazine derivative.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl and pyrimidine rings.

      Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety.

      Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the pyrimidine ring.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

      Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

      Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Major Products

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of substituted pyrimidine derivatives.

    Scientific Research Applications

    2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research:

      Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

      Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

      Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.

      Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

    Mechanism of Action

    The mechanism of action of 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.

    Comparison with Similar Compounds

    Similar Compounds

      2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide:

      3-(piperazin-1-yl)-1,2-benzothiazole: Another piperazine derivative with biological activity.

      N-(3-(4-(3-aminopropyl)piperazin-1-yl)propyl)-3-(2-thiophen-2-yl)propanamide: A compound with a similar piperazine moiety and biological applications.

    Uniqueness

    2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in medicinal chemistry.

    Properties

    Molecular Formula

    C24H27N5O

    Molecular Weight

    401.5 g/mol

    IUPAC Name

    [4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(3,5-dimethylphenyl)methanone

    InChI

    InChI=1S/C24H27N5O/c1-17-13-18(2)15-20(14-17)23(30)28-9-11-29(12-10-28)24-25-19(3)16-22(27-24)26-21-7-5-4-6-8-21/h4-8,13-16H,9-12H2,1-3H3,(H,25,26,27)

    InChI Key

    YYTCOTARBXBWIM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C)C

    Origin of Product

    United States

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